molecular formula C18H17N3O2 B5499063 3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5499063
M. Wt: 307.3 g/mol
InChI Key: WIAMQEGSSDRQLB-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-6-5-9-15(12-13)16-20-18(23-21-16)17(22)19-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMQEGSSDRQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzohydrazide with 2-phenylethyl isocyanate under controlled conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3-chlorophenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3-methylphenyl)-N-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl and 2-phenylethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed article provides a comprehensive overview of 3-(3-methylphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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